molecular formula C16H15N5O3 B11025554 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide

Cat. No.: B11025554
M. Wt: 325.32 g/mol
InChI Key: BPZSJVLVMHREGA-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide is a complex organic compound that features a benzotriazine ring fused with a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazine and pyridine carboxamide derivatives, such as:

Uniqueness

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide stands out due to its unique combination of the benzotriazine and pyridine carboxamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide

InChI

InChI=1S/C16H15N5O3/c1-24-9-8-21-16(23)12-10-11(5-6-13(12)19-20-21)18-15(22)14-4-2-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,18,22)

InChI Key

BPZSJVLVMHREGA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=N3)N=N1

Origin of Product

United States

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